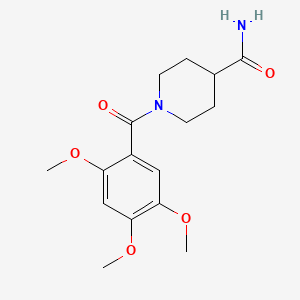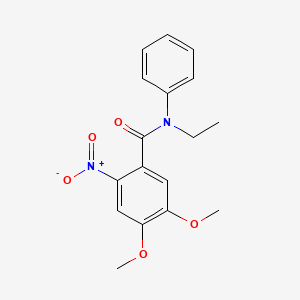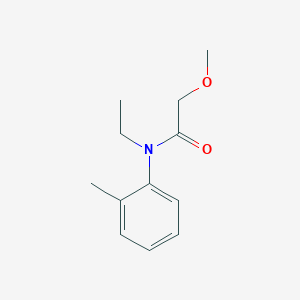
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide, also known as AG-1478, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in cell growth, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making EGFR a promising target for cancer therapy.
Mechanism of Action
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of tyrosine residues and downstream signaling events. This results in the inhibition of cell growth and survival, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the release of inflammatory cytokines and chemokines in response to lipopolysaccharide (LPS) stimulation, suggesting a potential role in the treatment of inflammatory diseases. 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has also been shown to enhance the differentiation of neural stem cells into neurons, highlighting its potential application in regenerative medicine.
Advantages and Limitations for Lab Experiments
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has several advantages as a tool compound for studying EGFR signaling. It is highly selective for EGFR and does not inhibit other receptor tyrosine kinases, making it a valuable tool for dissecting the specific role of EGFR in various biological processes. 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental settings.
However, there are also some limitations to the use of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide. It has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, its inhibitory effect on EGFR is reversible, which may limit its long-term efficacy in cancer therapy.
Future Directions
There are several future directions for the use of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide in scientific research. One potential application is in the study of the role of EGFR in the development and progression of various types of cancer. 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide could be used to investigate the mechanisms underlying EGFR-mediated tumor growth and metastasis, as well as to identify new targets for cancer therapy.
Another potential application is in the development of novel EGFR inhibitors with improved pharmacological properties. By understanding the structure-activity relationship of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide and other EGFR inhibitors, it may be possible to design more potent and selective inhibitors with better pharmacokinetic properties.
Finally, 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide could also be used in combination with other therapeutic agents to enhance their efficacy in cancer therapy. For example, 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide could be combined with chemotherapy or radiation therapy to overcome resistance mechanisms and improve treatment outcomes.
Conclusion
In conclusion, 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is a synthetic compound that has been widely used in scientific research as a selective inhibitor of EGFR. It has been shown to have anti-tumor activity in various preclinical models of cancer, as well as other biochemical and physiological effects. 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has several advantages as a tool compound for studying EGFR signaling, but also has some limitations. There are several future directions for the use of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide in scientific research, including the study of EGFR-mediated cancer progression, the development of novel EGFR inhibitors, and the combination of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide with other therapeutic agents.
Synthesis Methods
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide can be synthesized using a multi-step process starting from 2,4,5-trimethoxybenzoic acid. The first step involves the conversion of 2,4,5-trimethoxybenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with piperidine to form the corresponding carboxamide. Finally, the carboxamide is benzoylated using benzoyl chloride to yield 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide.
Scientific Research Applications
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been extensively used in scientific research as a tool compound to study the role of EGFR in various biological processes. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion in vitro. In vivo studies have also demonstrated the anti-tumor activity of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide in various preclinical models of cancer.
properties
IUPAC Name |
1-(2,4,5-trimethoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-21-12-9-14(23-3)13(22-2)8-11(12)16(20)18-6-4-10(5-7-18)15(17)19/h8-10H,4-7H2,1-3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKDTKHKARMJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCC(CC2)C(=O)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4,5-Trimethoxyphenyl)carbonyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B5784064.png)


![ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5784083.png)



![N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5784105.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784125.png)

![4-bromo-N'-[(2,6-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784133.png)
